molecular formula C8H11ClF2N2O B2969231 4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856053-24-1

4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2969231
CAS No.: 1856053-24-1
M. Wt: 224.64
InChI Key: VJRVDAVRQAVYCM-UHFFFAOYSA-N
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Description

4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloro, difluoroethyl, and ethoxymethyl groups

Preparation Methods

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, difluoroethyl, and ethoxymethyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the ethoxymethyl group, which may influence its solubility and chemical properties.

    4-chloro-3-(ethoxymethyl)-1H-pyrazole: Lacks the difluoroethyl group, which may alter its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O/c1-2-14-5-7-6(9)3-13(12-7)4-8(10)11/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRVDAVRQAVYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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